3-(Thiophen-3-YL)-1H-pyrazol-5-OL

Beschreibung

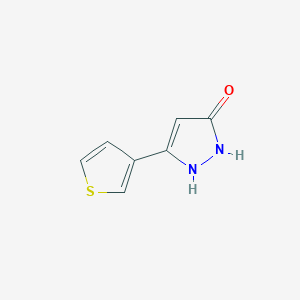

3-(Thiophen-3-YL)-1H-pyrazol-5-OL is a heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at position 5 and a thiophene ring at position 2.

Eigenschaften

IUPAC Name |

5-thiophen-3-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-7-3-6(8-9-7)5-1-2-11-4-5/h1-4H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWOTFOGYZOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-YL)-1H-pyrazol-5-OL typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another approach is the diazo coupling of diazonium salts of thiophene derivatives with pyrazolone moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Thiophen-3-YL)-1H-pyrazol-5-OL can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrazole ring can produce dihydropyrazoles .

Wissenschaftliche Forschungsanwendungen

3-(Thiophen-3-YL)-1H-pyrazol-5-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of organic electronic materials and optoelectronic devices.

Wirkmechanismus

The mechanism of action of 3-(Thiophen-3-YL)-1H-pyrazol-5-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electronic Effects : The thiophene substituent in the parent compound provides moderate electron-donating properties, whereas nitro (e.g., compound 15 in ) or trifluoromethyl groups () introduce strong electron-withdrawing effects, altering reactivity and binding affinities.

- Solubility : Derivatives with polar groups (e.g., sulfone in or tetrahydrofuran in ) exhibit improved aqueous solubility compared to the parent compound.

- Hydrogen Bonding : The hydroxyl group in this compound facilitates hydrogen bonding, a feature shared with analogues like 5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole ().

Crystallographic and Hydrogen-Bonding Analysis

- Crystallography : SHELX software () is widely used for structural determination. For instance, highlights the use of single-crystal X-ray diffraction to resolve hydrogen-bonding networks in tetrazole-pyridinium complexes, a technique applicable to this compound derivatives .

- Hydrogen-Bond Patterns : The hydroxyl group in the parent compound can form O–H···N or O–H···S interactions, as seen in pyrazolone crystals (). Sulfone or methoxy substituents () may introduce additional hydrogen-bond acceptors (e.g., S=O or OCH₃).

Q & A

Q. Key Variables :

- Temperature : Lower temps (-20°C) stabilize diazonium intermediates; higher temps (70–80°C) accelerate cyclization.

- Catalysts : BF₃ etherate improves electrophilic substitution , while bleaching earth clay enhances selectivity in heterocycle formation .

Basic: How is structural characterization of this compound performed, and what spectral markers are critical?

Methodological Answer :

Characterization relies on:

- ¹H/¹³C NMR : Pyrazole C5 proton appears as a singlet at δ 6.2–6.5 ppm; thiophene protons resonate at δ 7.1–7.4 ppm .

- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C=O (if oxidized; 1650–1700 cm⁻¹) confirm core structure .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 250.32 (C₁₂H₁₄N₂O₂S) aligns with theoretical mass .

Validation : Cross-check experimental data with computational tools (e.g., PubChem’s InChI key) to resolve ambiguities .

Advanced: How do substituent variations on the pyrazole and thiophene rings affect biological activity?

Methodological Answer :

Structure-activity relationship (SAR) studies compare analogs:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Thiophen-3-yl (target) | Moderate COX-2 inhibition | |

| 4-Ethoxyphenyl | Enhanced anti-inflammatory activity | |

| Nitrophenyl | Anticancer (IC₅₀ ~10 µM) |

Mechanistic Insight : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving target binding .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer :

Contradictions arise from:

Q. Strategies :

Formulation Optimization : Use PEGylated nanoparticles to enhance bioavailability .

Metabolite Profiling : LC-MS/MS to identify active metabolites in plasma .

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Use Hammett constants (σ) of substituents to predict IC₅₀ values .

Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .

Basic: What purification techniques are optimal for isolating this compound?

Q. Methodological Answer :

- Recrystallization : Ethanol/water (3:1) yields 70–80% recovery .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for separation of regioisomers .

- HPLC : C18 column (MeCN/H₂O + 0.1% TFA) for >99% purity in analytical batches .

Advanced: How can reaction scalability be improved without compromising yield?

Q. Methodological Answer :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., thiophene oxidation) .

- Microwave Assistance : Reduces reaction time from 12h to 2h with 15% higher yield .

- Catalyst Recycling : Recover BF₃ etherate via distillation for cost-efficiency .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Q. Methodological Answer :

- Structural Modifications : Replace thiophene with furan to reduce hepatotoxicity (e.g., 1-((Tetrahydrofuran-2-yl)methyl) analog) .

- Prodrug Design : Phosphorylate hydroxyl group to enhance renal clearance .

Toxicity Screening : Ames test for mutagenicity and zebrafish models for acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.